N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Description
N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (referred to as DPA-713) is a pyrazolo[1,5-a]pyrimidine acetamide derivative developed as a high-affinity ligand for the translocator protein 18 kDa (TSPO). TSPO is a biomarker for neuroinflammation, making DPA-713 a critical tool in positron emission tomography (PET) imaging of conditions like glioma, Parkinson’s disease, and traumatic brain injury . Structurally, DPA-713 features a 4-methoxyphenyl group at the 2-position of the pyrazolopyrimidine core, with N,N-diethylacetamide and 5,7-dimethyl substitutions (Figure 1). Its synthesis involves microwave-assisted optimization, achieving a 91% yield in 30 minutes, significantly improving efficiency over traditional methods .
Properties
IUPAC Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126663 | |
| Record name | DPA 713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386297-97-8 | |
| Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPA-713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPA 713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPA-713 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Formation
The foundational method involves cyclocondensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (e.g., 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile) with 1,3-diketones (e.g., pentane-2,4-dione) or β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.
Reaction Conditions :
-
Catalyst : Concentrated H₂SO₄ (0.5–1 equiv.)
-
Solvent : Acetic acid (AcOH) at reflux (110–120°C)
-
Time : 6–8 hours
Mechanism :
Acetamide Functionalization
The intermediate pyrazolo[1,5-a]pyrimidine is acetylated using diethylamine and acetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF).
Optimized Parameters :
-
Molar Ratio : 1:1.2 (pyrazolo[1,5-a]pyrimidine : acetyl chloride)
-
Temperature : 0°C to room temperature
Green Chemistry Approaches
Solvent-Free Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation replaces traditional reflux methods, reducing reaction times from hours to minutes.
Protocol :
-
Reactants : 5-Aminopyrazole derivative + ethyl acetoacetate
-
Catalyst : Piperidine (0.1 equiv.)
-
Conditions : Microwave (300 W, 120°C, 15 min)
Advantages :
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable catalysts and solvents, improving atom economy.
Procedure :
-
Catalyst : 10 mol% [BMIM][BF₄]
-
Temperature : 80°C, 2 hours
Radiolabeling for PET Imaging
DPA-713 is radiolabeled with ¹¹C or ¹⁸F for positron emission tomography (PET).
¹¹C-Labeling via Methylation
¹⁸F-Labeling Using Tosyloxy Precursors
-
Precursor Synthesis : Introduce a tosyloxy group at the 4-methoxyphenyl position.
-
Nucleophilic Substitution : React with K¹⁸F/Kryptofix®222.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-713) is synthesized via multi-step protocols involving cyclization, alkylation, and functional group transformations. Key reactions include:
1.1. Pyrazolopyrimidine Core Formation
The pyrazolopyrimidine scaffold is synthesized through cyclocondensation of intermediates such as 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate, followed by reaction with ethyl acetoacetate under acidic conditions .
1.2. Functionalization of the Methoxy Group
The methoxy group at the 4-position of the phenyl ring undergoes O-dealkylation using hydrobromic acid (HBr) to yield the hydroxyl derivative (nor-DPA-713), a precursor for further modifications .
Example Reaction:
1.3. Radiohalogenation
The hydroxyl derivative serves as a substrate for nucleophilic aromatic substitution to introduce radioisotopes (e.g., , , ):
-
11C^{11}\text{C}11C-Labeling : -Methyl triflate reacts with nor-DPA-713 to regenerate DPA-713 .
-
125I^{125}\text{I}125I-Labeling : Electrophilic iodination using -NaI and chloramine-T .
2.1. Alkoxy Group Modifications
The methoxy group is replaced with fluoroethoxy or iodo substituents via Mitsunobu reactions or direct alkylation:
Example Reaction:
Table 1: Substitution Reactions at the 4-Position
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| -CHOTf | -DPA-713 | 30–38% | Acetone, NaOH, 110°C | |
| 2-Fluoroethanol | DPA-714 (fluoroethoxy derivative) | 79% | DIAD, PPh, dry THF | |
| -NaI | -DPA-713 | 85% | Chloramine-T, pH 2.5 |
Oxidation and Reduction Pathways
While direct oxidation/reduction of DPA-713 is less common, its hydroxyl derivative (nor-DPA-713) is prone to oxidation under strong acidic conditions, forming quinone-like structures .
Stability and Reactivity Considerations
-
Hydrolytic Stability : The methoxy group resists hydrolysis under physiological conditions but is labile in concentrated HBr .
-
Photostability : The pyrazolopyrimidine core remains stable under UV light, critical for imaging applications .
Comparative Reaction Yields
Table 2: Optimization of Key Reactions
| Reaction Type | Conventional Method | Microwave-Assisted | Yield Increase |
|---|---|---|---|
| Cyclocondensation | 8 h at reflux | 30 min at 160°C | +20% |
| Deprotection (O-dealkylation) | 7 h at 80°C | 40 min at 110°C | +15% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
DPA-714 has been identified as a specific ligand for the translocator protein (TSPO), which is implicated in various physiological and pathological processes. Its applications in medicinal chemistry include:
- Radiolabeling for Imaging : DPA-714 has been successfully radiolabeled with carbon-11 () for use in positron emission tomography (PET) imaging. This application allows researchers to visualize TSPO expression in vivo, providing insights into neuroinflammation and other conditions such as Alzheimer's disease and multiple sclerosis .
- Therapeutic Potential : The compound's interaction with TSPO suggests potential therapeutic applications in neurodegenerative diseases. Studies indicate that modulation of TSPO can influence neuroinflammatory responses, making DPA-714 a candidate for drug development aimed at treating such conditions .
Neuroscience Research
DPA-714's role as a TSPO ligand extends into neuroscience research, where it is utilized to study the following:
- Neuroinflammation : Research has demonstrated that DPA-714 can be used to assess neuroinflammatory processes in animal models. Its binding affinity to TSPO allows for the monitoring of microglial activation, which is critical in understanding the pathophysiology of neurodegenerative diseases .
- Behavioral Studies : In experimental setups, DPA-714 has been used to evaluate behavioral changes in response to neuroinflammation. Such studies help elucidate the relationship between inflammation and cognitive functions .
Environmental Studies
Beyond its biomedical applications, DPA-714 has implications in environmental health research:
- Human Exposome Studies : The compound has been detected in human biological samples, indicating exposure to environmental contaminants. This aspect positions DPA-714 as a marker for studying the human exposome—an individual's cumulative environmental exposures throughout their life . Understanding these exposures is crucial for assessing health risks associated with environmental pollutants.
Table 1: Summary of Applications
| Application Area | Specific Use | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | PET Imaging | Visualization of TSPO expression in vivo |
| Therapeutic Potential | Modulation of neuroinflammation | |
| Neuroscience Research | Neuroinflammation Assessment | Monitoring microglial activation |
| Behavioral Impact Studies | Insights into inflammation-cognition relationship | |
| Environmental Studies | Human Exposome Research | Detection in biological samples indicating exposure |
Case Study: PET Imaging with DPA-714
In a study published by the Journal of Nuclear Medicine, researchers utilized DPA-714 labeled with to assess neuroinflammation in patients with Alzheimer's disease. The results indicated significant uptake of the radiolabeled compound in areas of the brain known to be affected by inflammation, suggesting its utility as a biomarker for disease progression and therapeutic efficacy .
Mechanism of Action
The mechanism of action of pyrazolopyrimidine acetamide analog 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation. The molecular targets often include kinases, proteases, and other enzymes involved in critical cellular processes .
Comparison with Similar Compounds
DPA-713 belongs to a class of pyrazolopyrimidine acetamides designed for TSPO targeting. Key structural analogs include DPA-714 , F-DPA (FDPA) , and iodoDPA-713 , each differing in substituents and functional groups, which critically influence binding affinity, metabolic stability, and imaging utility.
Structural and Functional Modifications
DPA-714
- Structure : Differs from DPA-713 by replacing the 4-methoxyphenyl group with a 4-(2-fluoroethoxy)phenyl moiety .
- Key Properties :
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Structure : Fluorine atom directly attached to the phenyl ring, eliminating the alkoxy chain .
- Key Properties :
IodoDPA-713
- Structure : Iodine substitution at the 3-position of the 4-methoxyphenyl group .
- Application : Serves as a precursor for radioiodination ([125I]iodoDPA-713) to study inflammation in preclinical models .
Comparative Data Table
Preclinical and Clinical Utility
- DPA-713 : Validated in longitudinal studies of Parkinson’s disease, showing elevated TSPO binding in early-stage patients .
- F-DPA : Demonstrated superior imaging quality in rat neuroinflammation models due to reduced radiometabolites .
Limitations and Innovations
Biological Activity
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, commonly referred to as DPA-713, is a synthetic compound that belongs to the class of phenylpyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuroinflammation and cancer. This article aims to provide a comprehensive overview of the biological activity of DPA-713, including its mechanisms of action, therapeutic applications, and relevant research findings.
DPA-713 has the following chemical characteristics:
- Chemical Formula : C21H26N4O2
- Molecular Weight : 366.46 g/mol
- CAS Number : 386297-97-8
DPA-713 is structurally characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
DPA-713 primarily acts as a ligand for the translocator protein (TSPO), also known as the peripheral-type benzodiazepine receptor (PBR). This receptor is involved in various biological processes, including neuroinflammation and apoptosis. The interaction between DPA-713 and TSPO is crucial for its biological effects, particularly in the context of neuroprotection and modulation of inflammatory responses.
Neuroinflammation
Recent studies have highlighted the role of DPA-713 in imaging neuroinflammation. It has been utilized as a radioligand in positron emission tomography (PET) imaging to assess TSPO expression in various neurological conditions. For instance, research has shown that DPA-713 can effectively bind to TSPO in glioma models, indicating its potential use as a biomarker for tumor characterization and monitoring treatment responses .
Anticancer Potential
The anticancer properties of DPA-713 have been explored in several studies. The compound has demonstrated selective binding to TSPO in tumor tissues, suggesting a potential role in targeting malignant cells while sparing healthy tissues. In preclinical models, DPA-713 exhibited significant tumor uptake and displacement capabilities, which could be leveraged for therapeutic interventions .
Enzymatic Inhibition
DPA-713 has also been investigated for its enzymatic inhibitory activities. It has shown promise as an inhibitor of certain enzymes involved in cancer progression and inflammation. The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory efficacy against specific targets .
Study 1: Neuroinflammation Imaging
A study conducted by Yaqub et al. (2020) utilized DPA-713 for PET imaging in patients with neurodegenerative diseases. The results indicated that increased TSPO expression correlated with disease severity, highlighting the potential of DPA-713 as a diagnostic tool for monitoring neuroinflammation .
Study 2: Tumor Characterization
In another study focusing on glioma models, DPA-713 was used to quantify TSPO expression. The findings revealed that DPA-713 could differentiate between tumor types based on TSPO levels, suggesting its utility in personalized medicine approaches for cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine scaffolds. For example:
- Intermediate preparation : A precursor like N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide is synthesized via coupling reactions. Stannyl or iodophenyl derivatives are used for radiolabeling (e.g., tributylstannyl groups for [18F]F-DPA) .
- Radiolabeling : Fluorine-18 or carbon-11 is introduced via nucleophilic substitution. For instance, [11C]DPA-713 is synthesized by methylating the 4-hydroxyphenyl precursor with [11C]CH3OTf .
- Derivatization : Substituents like fluoroethoxy groups are added via Sonogashira coupling or alkylation .
Q. Key Characterization Techniques :
Q. How is the purity and structural integrity of this compound validated during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., synthesis of N-arylidene derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies radiochemical purity (e.g., [18F]F-DPA with >95% purity) .
- Crystallography : X-ray diffraction confirms crystal structures (e.g., N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine) .
Advanced Research Questions
Q. How can researchers address low radiochemical conversion (RCC) rates during fluorine-18 labeling of this compound?
Methodological Answer: Low RCC (<3%) in early [18F]F-DPA synthesis was resolved using:
- Adamantyl auxiliary precursors : Improved decay-corrected radiochemical yields (RCYs) to 45±8% .
- Carrier-added [18F]F2 : Increased RCYs to 15±3%, though molar activity remained suboptimal .
- Optimized reaction conditions : Elevated temperatures (80–90°C) and prolonged heating (8–12 h) enhance coupling efficiency .
Table 1 : Radiolabeling Performance Comparison
| Precursor Type | RCY (%) | Molar Activity (GBq/μmol) | Reference |
|---|---|---|---|
| Adamantyl-SPIAD | 45±8 | 96±22 | |
| Carrier-added [18F]F2 | 15±3 | 7.8±0.5 |
Q. What experimental design considerations are critical for in vivo PET imaging using this compound?
Methodological Answer:
- Tracer specificity : Confirm TSPO binding affinity via competitive assays (e.g., Ki = 2 nM for [18F]F-DPA) .
- Dosage optimization : Use 7.4 GBq of [11C]DPA-713 with specific activities of 70–90 GBq/μmol to balance signal-to-noise ratios .
- Control experiments : Compare uptake in TSPO-rich tissues (kidneys, spleen) vs. target regions (e.g., neuroinflammatory lesions) .
Case Study : In rheumatoid arthritis, [11C]DPA-713 showed 2.5× higher uptake in inflamed joints vs. healthy tissue, validated via autoradiography .
Q. How do structural modifications (e.g., fluorinated substituents) impact TSPO binding affinity and metabolic stability?
Methodological Answer:
- Fluoroalkoxy groups : Derivatives like DPA-714 (4-(2-fluoroethoxy)phenyl) retain subnanomolar TSPO affinity (Ki = 0.91 nM) and improve metabolic stability .
- Iodine substitution : [125I]iodoDPA-713 maintains binding but requires rigorous purification to reduce nonspecific uptake .
- Methoxy vs. hydroxyl groups : The 4-methoxyphenyl moiety in DPA-713 reduces background brain uptake compared to hydroxylated analogs .
Table 2 : Binding Affinity of Derivatives
| Compound | TSPO Ki (nM) | Key Modification | Reference |
|---|---|---|---|
| DPA-714 | 0.91 | 4-(2-fluoroethoxy)phenyl | |
| [18F]F-DPA | 2.0 | 4-fluorophenyl | |
| Nor-DPA-713 | 1.5 | 4-hydroxyphenyl |
Q. How to resolve contradictions in preclinical data (e.g., varying TSPO expression levels across tumor models)?
Methodological Answer:
- Model selection : Use standardized neuroinflammatory (e.g., dMCAO mice) or cancer models (HNSCC) to minimize variability .
- Quantitative analysis : Apply kinetic modeling (e.g., Logan plot) to differentiate specific vs. nonspecific binding .
- Multi-tracer validation : Compare with established tracers like [11C]PK11195 to confirm specificity .
Example : In glioma, [18F]F-DPA uptake correlated with TSPO immunohistochemistry (r = 0.89), resolving discrepancies from earlier studies .
Q. What are the methodological challenges in scaling up synthesis for multi-center trials?
Methodological Answer:
Q. How to optimize the signal-to-noise ratio in neuroimaging studies using this compound?
Methodological Answer:
- Pre-dose blocking : Administer unlabeled DPA-713 (1 mg/kg) to saturate peripheral TSPO and enhance brain specificity .
- Time-activity curves : Image at 30–60 min post-injection to capture peak target-to-background ratios .
- Kinetic modeling : Use compartmental models to correct for plasma input and metabolite interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
